![molecular formula C13H21N3O B7494560 N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide](/img/structure/B7494560.png)
N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, commonly known as JNJ-42165279, is a small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a key regulator of T-cell activation, making JNJ-42165279 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Mécanisme D'action
JNJ-42165279 is a selective inhibitor of PKCθ, an enzyme that plays a crucial role in T-cell activation. By inhibiting PKCθ, JNJ-42165279 prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, JNJ-42165279 has been shown to have other biochemical and physiological effects. In a preclinical study, JNJ-42165279 was found to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy. JNJ-42165279 has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-42165279 is its selectivity for PKCθ, which reduces the risk of off-target effects. However, one limitation is that JNJ-42165279 has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on JNJ-42165279. One area of interest is the development of more potent and selective PKCθ inhibitors. Another area of interest is the investigation of JNJ-42165279 in combination with other therapies, such as checkpoint inhibitors or chemotherapy. Finally, the potential use of JNJ-42165279 in the treatment of other autoimmune diseases, such as multiple sclerosis, warrants further investigation.
Conclusion
In conclusion, JNJ-42165279 is a promising candidate for the treatment of autoimmune diseases. Its selectivity for PKCθ and anti-inflammatory effects make it a valuable tool for scientific research. While there are limitations to its use in lab experiments, the potential for future research and development of JNJ-42165279 is promising.
Méthodes De Synthèse
The synthesis of JNJ-42165279 has been described in detail in a patent application by Johnson & Johnson. The synthesis involves the reaction of 4-methylcyclohexanone with hydrazine to form 4-methylcyclohexyl hydrazine, which is then reacted with 2-bromopropanoic acid to form the desired product.
Applications De Recherche Scientifique
JNJ-42165279 has been investigated for its potential use in the treatment of autoimmune diseases. In a preclinical study, JNJ-42165279 was shown to inhibit T-cell activation and reduce inflammation in a mouse model of rheumatoid arthritis. In a phase 1 clinical trial, JNJ-42165279 was well-tolerated and showed promising results in reducing disease activity in patients with psoriasis.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-4-6-12(7-5-10)15-13(17)11(2)16-9-3-8-14-16/h3,8-12H,4-7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWOEFAJBGJGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.